7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride
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Overview
Description
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S2 and a molecular weight of 312.58 . It is a sulfonyl chloride derivative of thienopyridine, characterized by the presence of a bromine atom at the 7th position and a sulfonyl chloride group at the 2nd position of the thienopyridine ring system
Preparation Methods
The synthesis of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the thienopyridine core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar compounds to 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride include other sulfonyl chloride derivatives of thienopyridine, such as:
- 7-Chlorothieno[3,2-c]pyridine-2-sulfonyl chloride
- 7-Fluorothieno[3,2-c]pyridine-2-sulfonyl chloride
- 7-Iodothieno[3,2-c]pyridine-2-sulfonyl chloride
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes compared to its halogenated analogs .
Properties
IUPAC Name |
7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6(13-7(4)5)14(9,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOLMUTQPPUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(C=NC=C21)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-17-6 |
Source
|
Record name | 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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